molecular formula C9H11N3O3S B14000353 N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine CAS No. 31350-11-5

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine

Cat. No.: B14000353
CAS No.: 31350-11-5
M. Wt: 241.27 g/mol
InChI Key: DZATWMZTHMRCOI-UHFFFAOYSA-N
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Description

N-Morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a Schiff base compound characterized by a nitro-substituted thiophene ring linked via a methanimine (–CH=N–) group to a morpholine moiety. The morpholine substituent, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and solubility. For example, similar 5-nitrothiophene-derived Schiff bases are prepared by refluxing 5-nitrothiophene-2-carboxaldehyde with substituted anilines in ethanol .

Properties

CAS No.

31350-11-5

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2

InChI Key

DZATWMZTHMRCOI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs include Schiff bases with variations in the substituent attached to the imine nitrogen (Table 1). Key comparisons include:

Table 1: Structural and Electronic Comparisons

Compound Name Substituent on Imine Nitrogen Key Features
Target Compound Morpholin-4-yl Electron-rich morpholine enhances solubility; nitro-thiophene increases π-acidity.
(E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine 4-Chlorophenyl Electron-withdrawing Cl group stabilizes imine bond; strong antimutagenic activity (20 μM).
(E)-N-(2-(Trifluoromethyl)phenyl)methanimine 2-(Trifluoromethyl)phenyl CF₃ group introduces steric bulk and lipophilicity; studied via DFT and Hirshfeld analysis.
(E)-N-(3-Chloro-4-(4-chlorophenoxy)phenyl)methanimine 3-Chloro-4-(4-chlorophenoxy)phenyl Di-ortho-chlorine substituents influence crystal packing via C–H⋯Cl interactions.
  • Electronic Effects : The morpholine group’s electron-donating nature contrasts with electron-withdrawing substituents (e.g., –Cl, –CF₃), altering the imine bond’s stability and charge distribution. Nitro-thiophene’s electron-deficient π-system may enhance intermolecular π-π stacking .
  • Crystallography : While crystallographic data for the target compound is unavailable, analogs like (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine crystallize in triclinic space groups (P-1) with significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N and C–H⋯X (X = halogen) interactions .
Spectroscopic and Computational Insights
  • FT-IR and UV-Vis : Analogs like (E)-N-[4-bromo-2-(trifluoromethoxy)phenyl]methanimine show characteristic imine (C=N) stretching at ~1600 cm⁻¹ and UV-Vis absorption bands near 350 nm, attributed to π→π* transitions .
  • DFT Studies : The 2-(trifluoromethyl)phenyl derivative exhibits a planar geometry with intramolecular charge transfer (ICT) between nitro-thiophene and the substituent, confirmed by HOMO-LUMO gaps of ~3.5 eV .

Biological Activity

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a reaction between morpholine derivatives and 5-nitrothiophen-2-carboxaldehyde. The reaction typically proceeds under mild conditions, allowing for the formation of the desired product with good yields. The compound can be characterized using various spectroscopic methods, including NMR and IR spectroscopy.

Structural Data

PropertyValue
Molecular FormulaC11_{11}H12_{12}N4_{4}O2_{2}S
Molecular Weight268.30 g/mol
Melting PointNot specified
NMR (1H)δ 7.79 (d), 7.51 (s), 6.90 (d), 3.96–3.71 (m), 3.35–3.10 (m)

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of nitrothiophenes can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, likely due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Cytotoxicity

Cytotoxic assays have shown that this compound possesses notable cytotoxic activity against several cancer cell lines. For example, in vitro studies have indicated that it can induce apoptosis in human cancer cells, potentially through mechanisms involving oxidative stress and DNA damage .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, making this compound a candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Properties : A study conducted by researchers at Soochow University explored the antimicrobial effects of various nitro-substituted compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Cytotoxicity Assay : In a separate study published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were evaluated against human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity .

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